molecular formula C21H18ClFN2OS B2450170 3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione CAS No. 1223959-81-6

3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

Cat. No. B2450170
M. Wt: 400.9
InChI Key: UNRGFFKKULDMRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione, also known as CFM-2, is a chemical compound that has gained attention in the scientific community due to its potential applications in various fields. CFM-2 is a spirocyclic compound that contains a diazaspirodecane backbone with a thione and a benzoyl group attached.

Scientific Research Applications

Analgesic Activity of Spiro Heterocycles

Cohen, Banner, and Lopresti's (1978) research explores the analgesic properties of spiro heterocycles, particularly focusing on 2-amino-7-oxa-3-thia-1-azaspiro[5,5]undec-1-enes and related compounds. The study establishes structure-activity relationships and identifies the 2-amino-1,3-thiazine ring system as a key contributor to the analgesic properties of these compounds. This research is pivotal for understanding the pharmacological potential of spiro heterocycles in pain management and opens avenues for the development of new analgesic agents (Cohen et al., 1978).

Fluorination Regioselectivity

The study by Zupan, Iskra, and Stavber (1996) investigates the regioselectivity of fluorination in dibenzofuran, diphenylether, and biphenyl using N-F type reagents. The research provides detailed insights into how the yields of fluorinated products and their regioselectivity are influenced by the reagent used. This work is significant for understanding the fluorination process in different aromatic systems and could have implications for the synthesis of fluorinated compounds in pharmaceuticals and materials science (Zupan et al., 1996).

properties

IUPAC Name

[2-(4-chlorophenyl)-3-sulfanylidene-1,4-diazaspiro[4.5]dec-1-en-4-yl]-(4-fluorophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClFN2OS/c22-16-8-4-14(5-9-16)18-20(27)25(21(24-18)12-2-1-3-13-21)19(26)15-6-10-17(23)11-7-15/h4-11H,1-3,12-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UNRGFFKKULDMRT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2(CC1)N=C(C(=S)N2C(=O)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClFN2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

400.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(4-Chlorophenyl)-1-(4-fluorobenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione

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